6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid
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Overview
Description
6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative known for its unique structural properties and potential applications in various fields of scientific research. This compound features a quinoline core substituted with chlorine atoms at the 6 and 8 positions, a cyclopropyl group at the 2 position, and a carboxylic acid group at the 4 position. These substitutions confer distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Friedländer synthesis can be employed, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups at the halogen positions.
Scientific Research Applications
6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the presence of chlorine atoms and the cyclopropyl group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
- 6,8-Dichloro-3-cyanochromone
- 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid
Uniqueness
Compared to similar compounds, 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid is unique due to the presence of the cyclopropyl group at the 2 position, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its stability and binding interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H9Cl2NO2 |
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Molecular Weight |
282.12 g/mol |
IUPAC Name |
6,8-dichloro-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9Cl2NO2/c14-7-3-8-9(13(17)18)5-11(6-1-2-6)16-12(8)10(15)4-7/h3-6H,1-2H2,(H,17,18) |
InChI Key |
JMEBTDCRYFAOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O |
Origin of Product |
United States |
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